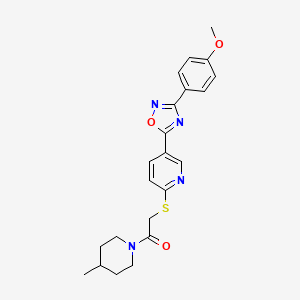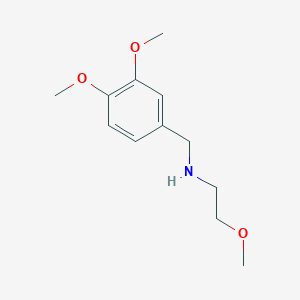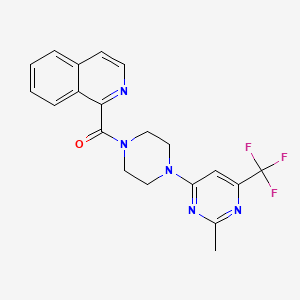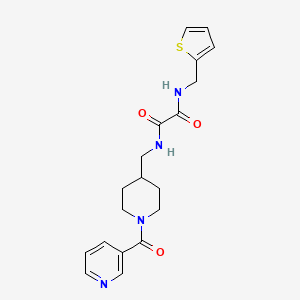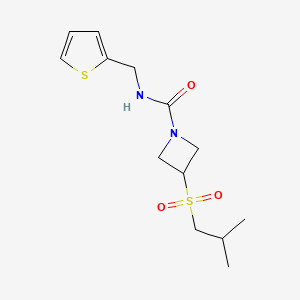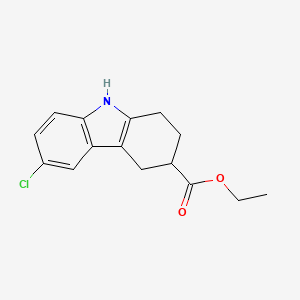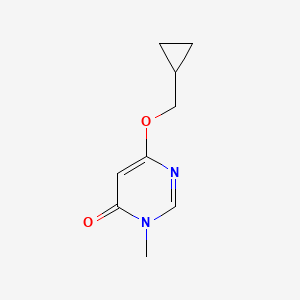
6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis and solubility tests are used .Aplicaciones Científicas De Investigación
Antiviral Activity
Research indicates that derivatives of dihydropyrimidinone, similar in structure to 6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one, exhibit notable antiviral properties. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown significant inhibitory effects against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003). Another study on dihydro-alkoxy-benzyl-oxopyrimidines (DABOs), including compounds with cyclopropyl groups, demonstrated potent inhibition of HIV-1 reverse transcriptase, suggesting effectiveness in HIV treatment (Mai et al., 1999).
DNA Interaction and Potential Antitumor Effects
Research on dihydropyrimidinones derivatives, related to the compound , has revealed their capability to interact with DNA. Studies show that these interactions can block DNA transcription and replication, implying potential use as antitumor agents (Wang et al., 2013).
Antimicrobial Properties
Dihydropyrimidinone derivatives have also been evaluated for their antimicrobial activities. Various synthesized compounds in this category have demonstrated effective antibacterial and antifungal properties, contributing to the exploration of new therapeutic agents for microbial infections (Al-Juboori, 2020).
Application in Molecular Synthesis and Drug Design
The structural framework of dihydropyrimidinones, including 6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one, plays a significant role in the synthesis of novel pharmaceutical compounds. Their unique properties facilitate the design of molecules with specific therapeutic targets, as seen in the synthesis of novel non-nucleoside reverse transcriptase inhibitors for HIV treatment (Ragno et al., 2004).
Potential Anti-Inflammatory and Analgesic Properties
Further research on dihydropyrimidinone derivatives has demonstrated their potential as anti-inflammatory and analgesic agents. The structural modifications in these compounds significantly influence their biological activities, opening pathways for new pain management and anti-inflammatory therapies (Muralidharan et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(cyclopropylmethoxy)-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-10-8(4-9(11)12)13-5-7-2-3-7/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUXVIBXIMCRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2569479.png)
![1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2569482.png)
![1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine](/img/structure/B2569486.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2569487.png)
![6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2569490.png)
![3-[(3R,5S)-3,5-Difluoropiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2569491.png)

